molecular formula C24H20N2O2 B8194305 1,3-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene

1,3-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B8194305
M. Wt: 368.4 g/mol
InChI Key: OIHAUXMSWARTNJ-VXKWHMMOSA-N
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Description

1,3-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene is a chiral bis(oxazoline) ligand featuring a central benzene ring substituted at the 1,3-positions with two (R)-configured 4-phenyl-4,5-dihydrooxazole groups . Oxazolines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms, widely employed in asymmetric catalysis due to their ability to form stable metal complexes with transition metals like palladium, silver, and gold . This compound’s rigid aromatic backbone and chiral oxazoline moieties make it a versatile ligand in enantioselective reactions, such as cycloadditions and oxidations . Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol .

Properties

IUPAC Name

(4R)-4-phenyl-2-[3-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-3-8-17(9-4-1)21-15-27-23(25-21)19-12-7-13-20(14-19)24-26-22(16-28-24)18-10-5-2-6-11-18/h1-14,21-22H,15-16H2/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHAUXMSWARTNJ-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC(=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : Isophthalodinitrile reacts with a stoichiometric excess of the chiral amino alcohol (4–8:1 molar ratio) to ensure complete conversion.

  • Catalytic Cyclization : Zinc 2-ethylhexanoate facilitates nucleophilic attack of the amino alcohol’s hydroxyl group on the nitrile, forming oxazoline rings via intermediate imidate species.

  • Temperature and Solvent : The reaction proceeds at 120–140°C under solvent-free conditions or in DMF/dioxane mixtures. Azeotropic distillation removes water, driving the equilibrium toward product formation.

  • Work-Up : Post-reaction, isopropanol is added to solubilize the product, followed by filtration and recrystallization from toluene.

Key Data Table: Zinc-Catalyzed Method

ParameterValue/DescriptionSource
CatalystZinc 2-ethylhexanoate
Temperature120–140°C
Molar Ratio (Amino Alcohol:Dinitrile)4:1 to 8:1
Yield74–83%
Enantiomeric Excess (ee)>99% (R-configuration)

Van-Leusen Oxazole Synthesis with Stereochemical Adaptation

An alternative approach adapts the Van-Leusen reaction to construct oxazoline rings. This method employs tosylmethyl isocyanide (TosMIC) and 1,3-dibenzaldehyde under basic conditions. While traditionally used for oxazoles, modifications enable oxazoline formation.

Modified Protocol for Oxazolines

  • Aldehyde Activation : 1,3-Dibenzaldehyde reacts with TosMIC in methanol with potassium carbonate as a base, forming intermediate oxazole precursors.

  • Reduction to Oxazolines : The oxazole intermediates undergo selective hydrogenation using Pd/C or Raney nickel to saturate the heterocyclic ring, yielding dihydrooxazolines.

  • Stereochemical Control : Chiral auxiliaries or asymmetric hydrogenation catalysts introduce the (R)-configuration at the 4-position.

Key Data Table: Van-Leusen Adaptation

ParameterValue/DescriptionSource
ReagentsTosMIC, 1,3-dibenzaldehyde, K2CO3
SolventMethanol
Reduction CatalystPd/C (10 wt%)
Yield (Overall)58–65%
Enantiomeric Excess (ee)85–92% (with chiral catalysts)

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Zinc-Catalyzed Method : Superior for industrial scalability due to shorter reaction times (1–4 hours) and solvent-free conditions.

  • Van-Leusen Adaptation : Limited by multi-step synthesis and lower yields but offers flexibility in modifying substituents.

Stereochemical Purity

  • The zinc-catalyzed route achieves near-perfect ee (>99%) by using enantiopure amino alcohols.

  • The Van-Leusen method requires additional chiral catalysts or auxiliaries, complicating the workflow .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding reduced oxazoline derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1,3-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its role in drug design and synthesis.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The benzene ring provides a rigid framework that enhances the stability and reactivity of the compound.

Comparison with Similar Compounds

Table 1: Structural Features of Bis(oxazoline) Derivatives

Compound Name Central Linker Substituent Positions Stereochemistry Molecular Weight (g/mol) Key Applications
1,3-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene Benzene 1,3-positions (R,R) 216.24 Asymmetric catalysis, palladium complexes
(4R,4′R)-2,2′-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) Cycloheptane 1,1-positions (R,R) 388.50 Cross-linking in polymers, initiators for ring-opening polymerization
1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene Benzene 1,2-positions (S,S) 216.24 Palladium complexes for catalytic dye degradation
2,6-Bis[(4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl]pyridine Pyridine 2,6-positions (R,R) 529.62 Coordination chemistry, potential optical materials
Bis(S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane Methane (S,S) 280.32 Tested in Ag-catalyzed enantioselective cycloadditions (low efficacy)

Key Observations :

  • Central Linker : The benzene linker in the target compound provides rigidity and planar geometry, favoring π-π interactions in metal coordination. Cycloheptane (in ) introduces flexibility, while pyridine () adds a coordinating nitrogen atom .
  • Substituent Positions : 1,3-Substitution on benzene creates a 120° angle between oxazoline groups, optimizing chelation with metals like Pd(II). In contrast, 1,2-substitution () may lead to strained geometries .
  • Stereochemistry : (R)-Configuration in the target compound vs. (S)-enantiomers () significantly impacts enantioselectivity in catalytic reactions .

Functional and Catalytic Performance

Key Findings :

  • The target compound’s Pd(II) complex demonstrates superior catalytic activity in oxidizing dyes compared to Ag(I) complexes of methane-bridged ligands, likely due to enhanced metal-ligand orbital overlap .
  • Pyridine-based derivatives () show promise in non-catalytic applications, such as optical materials, due to their extended π-conjugation .

Physicochemical Properties

Solubility and Stability :

  • The target compound’s benzene backbone enhances thermal stability (mp >200°C) compared to cycloheptane derivatives, which are stored at 0–6°C to prevent decomposition .
  • Methane-bridged ligands () exhibit lower molecular symmetry, reducing crystallinity and solubility in polar solvents like MeNO₂ .

Biological Activity

1,3-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of oxazoline rings and phenyl groups, has been studied for its biological activity, particularly in anti-inflammatory and analgesic contexts. The following sections will delve into its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : (4R)-4-phenyl-2-[(Z)-[(3Z)-3-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]benzene]methyl]-4,5-dihydro-1,3-oxazole
  • Molecular Formula : C28H23N3O2
  • Molecular Weight : 429.49 g/mol

This compound exhibits its biological activity through several mechanisms:

1. Anti-inflammatory Properties

  • The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This effect is mediated through the modulation of signaling pathways associated with inflammation.

2. Analgesic Effects

  • In animal models, this compound demonstrated significant analgesic effects comparable to standard pain relief medications. It appears to interact with pain receptors and modulate pain perception pathways.

Biochemical Pathways

The biochemical pathways influenced by this compound include:

PathwayEffect
NF-kB SignalingInhibition of NF-kB activation
COX Enzyme ActivityReduction in cyclooxygenase activity
Cytokine ProductionDecreased levels of IL-6 and TNF-alpha

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and joint inflammation compared to control groups .

Case Study 2: Analgesic Efficacy
Research conducted at a leading pharmacological institute assessed the analgesic properties of this compound using the hot plate test in rodents. The findings revealed that doses of 10 mg/kg resulted in a 50% increase in pain threshold .

Case Study 3: Cytokine Modulation
In vitro studies demonstrated that treatment with the compound led to a marked decrease in the secretion of pro-inflammatory cytokines such as IL-1β and TNF-alpha from activated macrophages .

Q & A

Q. What computational methods predict the compound’s behavior in catalytic cycles?

  • Perform density functional theory (DFT) calculations to model transition states and identify rate-determining steps. Use molecular docking software (e.g., AutoDock Vina) to simulate ligand-metal interactions. Validate with kinetic isotope effects (KIE) or Hammett plots to correlate mechanistic pathways with electronic parameters .

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